N3-(1-cyanoethyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(1-Cyanoethyl)benzoic acid” is a pharmaceutical analytical impurity (PAI) with the linear formula CH3CH(CN)C6H4CO2H . It has a CAS number of 5537-71-3 .
Synthesis Analysis
There are several methods for preparing 3-(1-cyanoalkyl) benzoic acid. One method involves using 2-chlorobenzoic acid metal salt as a starting material . Another method involves a series of reactions including methylation, hydrolysis, chloroformylation, Friedel-Crafts reaction, and another hydrolysis .
Molecular Structure Analysis
The molecular formula of “3-(1-Cyanoethyl)benzoic acid” is CH3CH(CN)C6H4CO2H . Its molecular weight is 175.18 .
Physical and Chemical Properties Analysis
The melting point of “3-(1-Cyanoethyl)benzoic acid” is between 145-148 °C . It’s stored at a temperature between 2-8°C .
Safety and Hazards
Properties
IUPAC Name |
5-N-(1-cyanoethyl)-2-phenyl-3,4-dihydropyrazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(8-15)17-14(21)11-7-12(13(16)20)19(18-11)10-5-3-2-4-6-10/h2-6,9,12H,7H2,1H3,(H2,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUXRPBZAUEGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=NN(C(C1)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.